molecular formula C15H17N3O2 B5563617 2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE

2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE

Cat. No.: B5563617
M. Wt: 271.31 g/mol
InChI Key: YJNWGHHWDLOIQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of N-arylpiperazines. This compound is characterized by the presence of a furan ring, a pyridine ring, and a piperazine moiety. It has garnered interest in the scientific community due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves the reaction of furyl methanone with a piperazine derivative. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride as a base. The reaction is carried out by reacting furyl methanone with 4-(3-pyridylmethyl)piperazine under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Furanones and pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted piperazines and pyridines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with bacterial cell wall synthesis and DNA replication .

Comparison with Similar Compounds

Similar Compounds

  • 2-FURYL[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
  • 2-FURYL[4-(1H-INDOL-4-YL)PIPERAZINO]METHANONE
  • 2-FURYL[4-(7-METHYLTHIENO[3,2-D]PYRIMIDIN-4-YL)PIPERAZINO]METHANONE

Uniqueness

2-FURYL[4-(3-PYRIDYLMETHYL)PIPERAZINO]METHANONE is unique due to the presence of both furan and pyridine rings, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

furan-2-yl-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-15(14-4-2-10-20-14)18-8-6-17(7-9-18)12-13-3-1-5-16-11-13/h1-5,10-11H,6-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNWGHHWDLOIQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CN=CC=C2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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